3-[2-(4-chlorophenyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-[2-(4-chlorophenyl)ethyl]-4-hydroxythieno[3,2-d]pyrimidine-2-thione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a thiophene ring and substituted with a 4-chlorophenyl group and a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)ethyl]-4-hydroxythieno[3,2-d]pyrimidine-2-thione typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)ethyl]-4-hydroxythieno[3,2-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The thione group can be reduced to a thiol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[2-(4-chlorophenyl)ethyl]-4-oxothieno[3,2-d]pyrimidine-2-thione.
Reduction: Formation of 3-[2-(4-chlorophenyl)ethyl]-4-hydroxythieno[3,2-d]pyrimidine-2-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-chlorophenyl)ethyl]-4-hydroxythieno[3,2-d]pyrimidine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)ethyl]-4-hydroxythieno[3,2-d]pyrimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyridine derivatives: These compounds share a similar thienopyrimidine core but differ in the position of the nitrogen atoms and substituents.
2-thioxopyrimidines: These compounds have a similar thioxopyrimidine moiety but differ in the substitution pattern and additional functional groups.
Uniqueness
3-[2-(4-chlorophenyl)ethyl]-4-hydroxythieno[3,2-d]pyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the hydroxythieno[3,2-d]pyrimidine core contributes to its potential therapeutic applications and diverse reactivity.
Properties
Molecular Formula |
C14H11ClN2OS2 |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H11ClN2OS2/c15-10-3-1-9(2-4-10)5-7-17-13(18)12-11(6-8-20-12)16-14(17)19/h1-4,6,8H,5,7H2,(H,16,19) |
InChI Key |
JAVSQMASOUNDHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C(C=CS3)NC2=S)Cl |
Origin of Product |
United States |
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